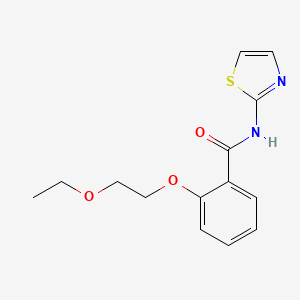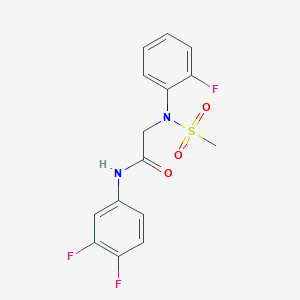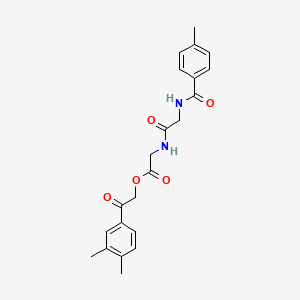![molecular formula C25H27ClO3 B4745857 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one](/img/structure/B4745857.png)
1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one
Overview
Description
1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one, also known as AFA, is a synthetic compound that has been extensively studied for its potential therapeutic effects. AFA belongs to the class of compounds known as adamantyl-substituted heterocycles, which have shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has been shown to inhibit the activity of various enzymes, such as COX-2, 5-LOX, and MMP-9, which are involved in inflammation and cancer progression. 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has also been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has been shown to have several biochemical and physiological effects. 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to decrease the activity of COX-2 and 5-LOX, which are key enzymes involved in the production of inflammatory mediators. 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in vitro and in vivo. In addition, 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has several advantages for lab experiments. 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one is a synthetic compound that can be easily synthesized and purified. 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has also been extensively studied in preclinical models, and its potential therapeutic effects have been well documented. However, there are also some limitations to using 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one in lab experiments. 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the mechanism of action of 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Future Directions
There are several future directions for research on 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one. One potential direction is to investigate the safety and efficacy of 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one in clinical trials. Another direction is to further elucidate the mechanism of action of 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one and to identify its molecular targets and signaling pathways. Additionally, it would be interesting to investigate the potential synergistic effects of 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one with other compounds, such as chemotherapeutic agents or natural products. Finally, it would be valuable to investigate the potential use of 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one in combination with other therapies for the treatment of various diseases.
Scientific Research Applications
1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has been investigated for its potential therapeutic effects in various preclinical models. Studies have shown that 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has anti-inflammatory, anticancer, and neuroprotective properties. 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB, a key regulator of inflammation. 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in vivo. In addition, 1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
(E)-1-(1-adamantyl)-4-[5-[(4-chlorophenoxy)methyl]furan-2-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClO3/c26-20-1-4-22(5-2-20)28-16-24-8-7-23(29-24)6-3-21(27)15-25-12-17-9-18(13-25)11-19(10-17)14-25/h1-8,17-19H,9-16H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOZITJELDABTB-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)C=CC4=CC=C(O4)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)/C=C/C4=CC=C(O4)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4745787.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4745792.png)
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4745810.png)


![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745824.png)

![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4745852.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4745862.png)
![2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4745874.png)
![4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4745880.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1-cyclopropylethyl)propanamide](/img/structure/B4745886.png)
![ethyl (2-amino-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4745892.png)